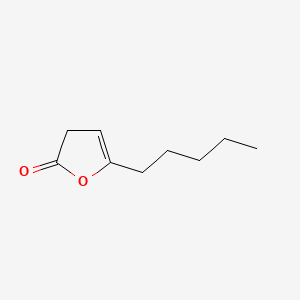

5-pentyl-3H-furan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

51352-68-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-pentyl-3H-furan-2-one |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6H,2-5,7H2,1H3 |

InChI Key |

PGAMJXWVUGDLRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CCC(=O)O1 |

density |

0.970-0.980 |

physical_description |

Clear colourless or pale yellow liquid; Tropical fruit aroma with milky dairy notes |

solubility |

Sparingly soluble in water; soluble in non-polar solvents Sparingly soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pentyl 3h Furan 2 One and Analogous Furanones

Strategic Approaches to the Furanone Skeleton

The construction of the furanone ring is a central theme in the synthesis of many natural products and biologically active molecules. Strategic approaches often focus on the efficient formation of the five-membered lactone ring with control over substitution patterns. Common strategies involve the cyclization of linear precursors that already contain the necessary carbon framework and functional groups.

One prevalent strategy is the synthesis from furan (B31954) derivatives themselves. For instance, furaldehyde can be transformed into furan products with varying side chains, which then undergo skeletal remodeling under oxidative and acidic conditions to yield distinct molecular skeletons. broadinstitute.org This approach allows for the generation of skeletal diversity from a common starting material. broadinstitute.org Another key strategy involves the cyclization of 1,4-dicarbonyl compounds, a classic method known as the Paal-Knorr synthesis, which can be adapted for furanone production.

More contemporary strategies focus on tandem reactions and multicomponent approaches to build complexity in a single step. These methods are prized for their atom economy and operational simplicity. For example, the Rh(III)-catalyzed formal [3 + 2] cycloaddition between cyclopropenones and aldehydes provides a pathway to highly functionalized furanones. chemistryviews.org This reaction proceeds through a C-H bond activation at the aldehyde, forming a five-membered rhodacycle intermediate, which then reacts with the cyclopropenone to form the furanone product. chemistryviews.org

Advanced Synthetic Protocols for 5-Substituted-Furan-2(3H)-ones

Recent advancements in synthetic methodology have provided a toolkit of sophisticated protocols for the synthesis of 5-substituted-furan-2(3H)-ones, offering improvements in efficiency, selectivity, and functional group tolerance.

Cyclization reactions are a cornerstone of furanone synthesis. Electrophilic cyclization of 4-hydroxy-2-alkynoates is an effective method for preparing functionalized furan-2(5H)-ones. nih.gov For instance, treating 4-hydroxy-4-arylbut-2-ynoate derivatives with electrophiles like iodine monochloride (ICl), iodine bromide (IBr), or iodine (I₂) can yield 3,4-dihalogenated furan-2(5H)-ones in moderate to good yields. nih.gov

Another powerful cyclization strategy involves the intramolecular cyclization of sulfonium (B1226848) salts. A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields within a short reaction time of 10 minutes. organic-chemistry.orgresearchgate.net This method is notable for its mild conditions and simplicity. organic-chemistry.orgresearchgate.net The reaction is believed to be enhanced by water, which stabilizes the keto tautomer, facilitating the cyclization process. organic-chemistry.org

A tandem cyclization/1,2-migration sequence of 2-alkynyl-2-silyloxy carbonyl compounds induced by N-iodosuccinimide (NIS) allows for the construction of 4-iodo-3-furanones. organic-chemistry.orgscispace.com The versatility of this method can be expanded by using a catalytic amount of AuCl₃ in the presence of NIS, which provides highly substituted heterocycles in good yields. organic-chemistry.orgscispace.com

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of furanones. 5-Substituted-furan-2(3H)-ones are particularly interesting as they can act as pronucleophiles. nih.gov Under the influence of an organocatalyst, such as a Brønsted base, they can be deprotonated at the α-position to form synthetically useful dienolates. nih.gov These dienolates exhibit vinylogous reactivity, meaning they can react at either the α- or γ-position. nih.gov

This organocatalytic activation has been successfully employed in various transformations. For example, the use of a chiral organic base can induce asymmetry in subsequent reactions of the generated dienolate. acs.org The ability to generate these reactive intermediates under mild, metal-free conditions is a significant advantage of this approach. The choice of catalyst and reaction conditions can influence the regioselectivity of the dienolate's subsequent reactions.

The table below summarizes the organocatalytic activation of 5-substituted-furan-2(3H)-ones to form dienolates for use in cycloaddition reactions.

| Furanone Reactant | Organocatalyst | Generated Intermediate | Subsequent Reaction |

|---|---|---|---|

| 5-substituted-furan-2(3H)-one | Brønsted Base (e.g., DBU) | Dienolate | [8 + 2]-Cycloaddition |

| β,γ-unsaturated butenolide | 6'-OH cinchona alkaloid | Dienolate | Asymmetric protonation |

The dienolates generated from 5-substituted-furan-2(3H)-ones are valuable partners in higher-order cycloaddition reactions, which are powerful methods for constructing complex polycyclic systems. An example of this is the diastereoselective [8 + 2]-cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene. nih.govacs.org In this reaction, the furanone, activated by an organocatalytic Brønsted base, acts as the 2π-component, while the 8,8-dicyanoheptafulvene serves as the 8π-component. nih.govacs.org

This cycloaddition proceeds with high diastereoselectivity to afford biologically relevant polycyclic products containing a γ-butyrolactone motif. nih.govacs.org The reaction is operationally simple, utilizing readily available starting materials and a simple organocatalyst. acs.org The efficiency of the reaction can be influenced by the nature of the substituent at the 5-position of the furanone. nih.gov

The following table presents data on the [8 + 2]-cycloaddition of various 5-substituted-furan-2(3H)-ones.

| 5-Substituent | Yield of Cycloadduct (%) | Diastereomeric Ratio |

|---|---|---|

| Methyl | 36 | 12:1 |

| Ethyl | 44 | >20:1 |

| n-Propyl | 48 | 15:1 |

| n-Hexyl | 62 | >20:1 |

| i-Propyl | 25 | >20:1 |

| Allyl | 68 | >20:1 |

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. ufms.br The synthesis of γ-butyrolactones, the saturated analogs of butenolides, has been shown to benefit from microwave-assisted techniques. ingentaconnect.combenthamdirect.com

For example, a multicomponent reaction to synthesize 3-methoxycarbonyl-γ-butyrolactone derivatives from dimethyl itaconate, an aryl bromide, and a carbonyl compound was successfully carried out under microwave irradiation. ingentaconnect.com This method furnished the target compounds in high yields (80-96%) with reaction times of only 10-20 minutes. ingentaconnect.com Similarly, the synthesis of maculalactone derivatives via a multicomponent reaction was also accelerated using microwave radiation, leading to good yields and short reaction times. benthamdirect.com A three-pot synthesis of (S)-N-protected homoserine γ-lactones also demonstrated the utility of microwave irradiation in improving the later stages of the reaction sequence. nih.gov

One-pot synthetic procedures, particularly those involving multicomponent reactions (MCRs), offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several one-pot methods have been developed for the synthesis of furanone derivatives.

An efficient one-pot approach for the synthesis of highly functionalized furans involves the reaction of arylglyoxals, acetylacetone, and phenols. nih.gov While this example leads to a furan rather than a furanone, the underlying principles of multicomponent assembly are applicable. A more direct route to furan-2(5H)-ones involves a one-pot reaction of benzaldehyde (B42025) and diethyl acetylenedicarboxylate (B1228247) with para-substituted anilines. rsc.org The kinetics of this reaction have been studied, revealing a three-step mechanism. rsc.org

Another multicomponent approach for the synthesis of substituted furan-2(5H)-ones involves the tandem reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid. researchgate.net A notable feature of this protocol is the simultaneous formation of both a 4H-chromen-4-one and a furan-2(5H)-one fragment in a single synthetic step. researchgate.net

Green Chemistry Principles in Furanone Synthesis

The synthesis of furanones is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.eduinstituteofsustainabilitystudies.com These principles are pivotal in developing sustainable methods for producing valuable compounds like 5-pentyl-3H-furan-2-one. Key green chemistry strategies applied to furanone synthesis include the use of biocatalysis, renewable feedstocks, and the improvement of atom economy. yale.eduresearchgate.net

Biocatalysis and Enzymatic Reactions: Biocatalysis offers a powerful green alternative to traditional chemical methods for synthesizing γ-lactones, the structural class to which this compound belongs. nih.govresearchgate.net Enzymes operate under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing energy consumption and the need for volatile organic solvents. yale.edu Major biocatalytic routes include:

Baeyer–Villiger Oxidations: Baeyer-Villiger monooxygenases (BVMOs) can convert cyclic ketones into lactones with high chemo-, regio-, and enantioselectivity. researchgate.net

Oxidative Lactonizations of Diols: Alcohol dehydrogenases (ADHs) can catalyze the double oxidation of 1,4-diols to form lactones. The process involves the initial oxidation of a primary alcohol to an aldehyde, which then cyclizes to a lactol, followed by a second oxidation to the lactone. nih.gov

Reductive Cyclization of Ketoesters: The reduction of γ-ketoesters or acids is a prominent pathway for producing γ-lactones. For instance, levulinic acid, a biomass-derived platform chemical, can be reduced to γ-valerolactone (GVL). researchgate.net

Photocatalysis and Chemoenzymatic Cascades: Recent advancements have merged photocatalysis with biocatalysis to create highly efficient and sustainable synthetic routes. A notable example is the photochemoenzymatic synthesis of chiral γ-lactones from simple aldehydes and acrylates. researchgate.netrug.nl This process uses a photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), to form a keto ester intermediate, which is then asymmetrically reduced by an alcohol dehydrogenase to a chiral alcohol that lactonizes. researchgate.netrug.nl This method exemplifies several green principles by using light as a renewable energy source, employing catalysis, and building molecular complexity in a streamlined fashion. researchgate.netrug.nl

Renewable Feedstocks: The principle of using renewable feedstocks is central to the green synthesis of furanones. yale.edu Biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), serve as sustainable starting materials. mdpi.com For example, furfural can be converted through a series of transformations into various furanone derivatives. unipi.it The use of such bio-derived compounds reduces reliance on depleting fossil fuels. greenchemistry-toolkit.org

Atom Economy and Waste Prevention: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. yale.edugreenchemistry-toolkit.org Cycloisomerization and cycloaddition reactions are inherently atom-economical as they rearrange or combine molecules without the loss of atoms. organic-chemistry.orgtandfonline.com For example, the cycloisomerization of allenic hydroxyketones to produce 3(2H)-furanones can be achieved in water without the need for expensive or toxic metal catalysts, preventing waste and improving efficiency. organic-chemistry.org

The table below summarizes various green chemistry approaches applied in the synthesis of furanones.

| Green Chemistry Principle | Synthetic Approach | Example Application | Key Advantages |

| Catalysis | Biocatalysis (Enzymatic) | Reductive cyclization of γ-ketoesters using alcohol dehydrogenases. nih.gov | Mild reaction conditions, high selectivity, reduced waste. |

| Catalysis | Photocatalysis | Merging decatungstate photocatalysis with biocatalysis for chiral γ-lactone synthesis. researchgate.netrug.nl | Uses light as a clean energy source, enables novel reaction pathways. |

| Use of Renewable Feedstocks | Biomass Conversion | Synthesis of furanones from biomass-derived furfural. mdpi.comunipi.it | Reduces dependence on fossil fuels, utilizes sustainable materials. |

| Atom Economy | Cycloaddition/Cycloisomerization | 1,3-dipolar cycloaddition reactions to form tetrasubstituted 3(2H)-furanones. tandfonline.com | Maximizes incorporation of reactants into the final product, minimizes byproducts. |

| Safer Solvents & Auxiliaries | Aqueous Media | Cycloisomerization of allenic hydroxyketones in water. organic-chemistry.org | Eliminates the need for volatile organic solvents, improves safety. |

Chemical Derivatization and Structural Modification of the Furanone Moiety

The furanone ring is a versatile scaffold that allows for extensive chemical derivatization and structural modification. These modifications are crucial for creating libraries of compounds for biological screening and for synthesizing complex natural products. nih.gov The reactivity of the furanone core, including its double bond, carbonyl group, and substitutable positions, provides numerous handles for chemical transformation. researchgate.net

Reactions at the Furanone Ring:

Alkylation: 2(3H)-Furanones can act as alkylating agents under Friedel-Crafts conditions. The reaction's direction—intermolecular versus intramolecular alkylation—is highly dependent on the solvent used. For instance, reacting furanones with AlCl₃ in excess benzene (B151609) leads to intermolecular alkylation and ring opening to form butadienecarboxylic acids, while using solvents like tetrachloroethane can promote intramolecular cyclization. eurekaselect.comresearchgate.net

Halogenation: The furanone ring can be readily halogenated. For example, 2(5H)-furanone can undergo bromine addition, followed by dehydrobromination, to yield 3-bromo-2(5H)-furanone. unipi.it 3,4-dihalo-5-hydroxy-2(5H)-furanones are particularly reactive intermediates, where the two halogen atoms offer opportunities for introducing other substituents via nucleophilic substitution. researchgate.netnih.gov

Condensation Reactions: The C5 position of some furanone derivatives can participate in condensation reactions. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can undergo Knoevenagel condensation. nih.gov

Cycloaddition Reactions: The double bond in the furanone ring can participate in cycloaddition reactions. 5-Substituted-furan-2(3H)-ones can act as 2π-components in [8+2]-cycloadditions with 8,8-dicyanoheptafulvene under Brønsted base catalysis, yielding complex polycyclic γ-lactone derivatives. acs.org

Modification of Side Chains:

A powerful strategy for creating diverse furanone analogs involves attaching a functionalized side chain that can be subsequently modified. An efficient method uses an isoxazole (B147169) intermediate, which is prepared with a side chain containing a protected functional group (e.g., a protected aldehyde). After the furanone ring is formed, the protecting group can be removed, allowing for further reactions on the side chain to generate a library of compounds with a common furanone core. nih.gov

Ring Transformation and Opening:

The furanone ring can undergo transformations into other heterocyclic systems.

The reaction of 5-alkyloxy-3,4-dihalo-2(5H)-furanones with certain aliphatic amines can lead to ring-opening products. researchgate.net

Treatment of mucochloric acid (MCA) with hydrazine (B178648) derivatives can result in the transformation of the 2(5H)-furanone ring into a 3(2H)-pyridazinone ring. nih.gov

The table below provides a summary of key derivatization and modification reactions of the furanone moiety.

| Reaction Type | Position(s) Modified | Reagents/Conditions | Resulting Structure |

| Intermolecular Alkylation | Ring Opening | AlCl₃, Benzene/Toluene | Butadienecarboxylic acids eurekaselect.com |

| Halogenation | C3 | Bromine, followed by Et₃N | 3-Bromo-2(5H)-furanone unipi.it |

| Nucleophilic Substitution | C3, C4 | Aromatic thiols, base | 4-Arylthio-2(5H)-furanones researchgate.net |

| [8+2] Cycloaddition | C=C Double Bond | 8,8-Dicyanoheptafulvene, Brønsted base | Polycyclic γ-lactones acs.org |

| Ring Transformation | Furanone Ring | Hydrazine derivatives | 3(2H)-Pyridazinones nih.gov |

| Side-Chain Modification | Attached Side Chain | Grignard reagents on isoxazole precursor | Variously functionalized furanones nih.gov |

Biological Activities and Molecular Mechanisms of 5 Pentyl 3h Furan 2 One and Furanone Derivatives

Antimicrobial Properties

Furanone derivatives have demonstrated notable antimicrobial activity against a spectrum of pathogens, including both bacteria and fungi. researchgate.net

Furanone compounds have shown efficacy in inhibiting the growth and biofilm formation of various bacterial strains. Halogenated furanones, for instance, are known to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov By disrupting QS, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of developing resistance. nih.govsemanticscholar.org

Some synthetic furanone derivatives have been shown to possess bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov Studies on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) have confirmed its antimicrobial effects on various human pathogens, including antibiotic-resistant bacteria. mdpi.com The antibacterial action of certain furanone derivatives is believed to be energy-dependent, leading to cell cycle arrest. mdpi.com Furthermore, some furanones have demonstrated the ability to increase the susceptibility of bacteria to conventional antibiotics. nih.gov

| Furanone Derivative | Bacterial Strain | Observed Effect |

|---|---|---|

| Halogenated Furanones | Pseudomonas aeruginosa | Inhibition of quorum sensing and biofilm formation. researchgate.netnih.gov |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Pseudomonas aeruginosa | Reduced pyocyanin production, biofilm formation, and swarming motility. nih.gov |

| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Pseudomonas aeruginosa | More effective than C-30 in reducing pyocyanin production, biofilm formation, and swarming motility. nih.gov |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Gram-positive and Gram-negative strains | Antibacterial activity through an energy-dependent mechanism and cell cycle arrest. mdpi.com |

| 2(5H)-Furanone derivative F131 | Staphylococcus aureus | Effective against antibiotic-resistant strains. researchgate.net |

The antifungal potential of furanone derivatives has also been a subject of investigation. Certain synthetic furanones have shown activity against Candida albicans, a common opportunistic fungal pathogen. researchgate.net For example, the 2(5H)-furanone derivative F131 has been reported to be effective against C. albicans, including strains that are resistant to conventional antifungal drugs. researchgate.net This compound was also found to enhance the activity of existing antifungal agents. researchgate.net

Research has also explored the effects of furanones on Aspergillus species. While specific data on 5-pentyl-3H-furan-2-one is scarce, studies on related compounds provide insights into their potential antifungal mechanisms.

| Furanone Derivative | Fungal Species | Observed Effect |

|---|---|---|

| 2(5H)-Furanone derivative F131 | Candida albicans | Effective against antibiotic-resistant strains and enhances the activity of other antifungals. researchgate.net |

Anti-inflammatory Potential

Furanone derivatives have been recognized for their anti-inflammatory properties. semanticscholar.org The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. Some 4,5-diaryl 3(2H)furanones have been studied for their COX-1/2 inhibitory action. researchgate.net By inhibiting these enzymes, furanones can reduce the production of prostaglandins, which are lipid compounds that mediate inflammation.

Antiviral Activities

The antiviral potential of furanone derivatives is an emerging area of research. mdpi.comsemanticscholar.org While detailed mechanistic studies are limited, some furanone-based heterocyclic compounds have been screened for their antiviral properties. For instance, certain pyrazole-based heterocycles synthesized from a 2(3H)-furanone derivative have shown antiviral activity against the avian influenza virus (H5N1). nih.gov The mechanism of action is suggested to be the inhibition of hemagglutination, a process by which the virus binds to red blood cells. nih.gov Compounds possessing the 2(5H)-furanone skeleton have been isolated from marine organisms and have shown bioactivity against various viruses. mdpi.comnih.gov

Antioxidant Mechanisms

Several furanone derivatives have been reported to possess antioxidant properties. semanticscholar.org The antioxidant activity of these compounds is often attributed to their chemical structure, which can enable them to scavenge free radicals and reduce oxidative stress. Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant capabilities can help to mitigate cellular damage. The antioxidant activity of furanone derivatives has been evaluated using various assays, such as measuring their ability to reduce ferric ions and inhibit lipid peroxidation. mdpi.com

Antitumor and Anticancer Effects

The potential of furanone derivatives as anticancer agents has been extensively studied. semanticscholar.org These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. researchgate.net One of the proposed mechanisms for the anticancer effect of some furanone derivatives is the inhibition of the Eag-1 (ether-à-go-go-1) potassium channel, which is often overexpressed in cancer cells and plays a role in cell growth. nih.gov Theoretical studies have suggested that certain furanone derivatives could act as Eag-1 inhibitors, leading to a decrease in cancer cell proliferation. nih.gov

Furthermore, some 4,5-diaryl-3(2H)-furanones have demonstrated cytotoxic activity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. researchgate.net Research has also explored the synthesis of novel furan-based derivatives that can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

| Furanone Derivative | Cancer Cell Line | Proposed Mechanism/Observed Effect |

|---|---|---|

| Various Furanone Derivatives | General Cancer Cells | Theoretical inhibition of Eag-1 potassium channels, leading to decreased cell growth. nih.gov |

| 4,5-diaryl-3(2H)-furanones | MCF-7 (Breast Cancer), HSC-3 (Squamous Cell Carcinoma) | Cytotoxic activity. researchgate.net |

| Novel Furan-based Derivatives | MCF-7 (Breast Cancer) | Induction of apoptosis and cell cycle arrest. |

Inhibition of Key Biological Targets

Furanone derivatives have demonstrated the ability to interact with and inhibit a variety of critical biological targets implicated in diseases such as cancer.

Eag-1 Ion Channels

The Ether-à-go-go-1 (Eag-1) voltage-gated potassium channel is considered a promising target for anticancer therapies due to its overexpression in a majority of human tumors and its role in cancer cell growth. ccij-online.orgresearchgate.netnih.gov Theoretical evaluation of furanone and its derivatives has suggested their potential as Eag-1 inhibitors. ccij-online.orgccij-online.org A computational study evaluated the interaction of furanone and 29 of its derivatives with the Eag-1 channel, using a theoretical protein model. ccij-online.org The results indicated that several furanone derivatives could act as Eag-1 inhibitors, potentially leading to a decrease in cancer cell growth. ccij-online.orgccij-online.org Notably, the inhibition constants (Ki) for many of these derivatives were found to be lower than those of known Eag-1 inhibitors like astemizole and tetrandine, suggesting a strong potential for inhibitory activity. ccij-online.org

| Compound Type | Inhibition Constant (Ki) vs. Controls | Source |

|---|---|---|

| Furanone Derivatives (e.g., 7, 12, 16, 20, 25, 26, 29, 30) | Lower Ki compared to astemizole and tetrandine | ccij-online.org |

Kinases

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Certain furanone derivatives have been identified as potent kinase inhibitors.

Protein Tyrosine Kinases (PTKs): A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro PTK inhibitory activity. Several of these compounds exhibited promising activity, with some being more potent than the reference compound, genistein. The structure-activity relationship study revealed that hydroxyl groups on the furanone backbone are essential for activity, while the presence of halogen atoms on the phenyl ring can increase potency.

Cdc7 Kinase: Novel furanone derivatives have also been developed as potent inhibitors of Cdc7, a serine-threonine kinase that plays a vital role in DNA replication. nih.gov One compound, in particular, was identified as a highly potent inhibitor of Cdc7 with an IC₅₀ value of 0.6 nM and demonstrated excellent kinase selectivity. nih.gov This compound potently inhibited Cdc7 activity in cancer cells and effectively triggered cell death. nih.gov

| Furanone Derivative Class | Target Kinase | Observed Activity (IC₅₀) | Source |

|---|---|---|---|

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinase (PTK) | Some derivatives more potent than genistein (IC₅₀ 13.65 μM) | |

| Novel furanone derivative (Compound 13) | Cdc7 Kinase | 0.6 nM | nih.gov |

COX-1

Cyclooxygenase-1 (COX-1) is an enzyme involved in inflammation and is overexpressed in certain cancers, such as ovarian cancer. The furanone core has been utilized to design selective COX-1 inhibitors for potential use as imaging agents. nih.govacs.org A study reported the discovery of 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF), a novel furanone-based inhibitor with high selectivity for COX-1 over COX-2. acs.org In assays using purified enzymes and intact cells, FDF and its related analogs demonstrated potent and selective COX-1 inhibition. nih.govacs.org

| Compound | Target | IC₅₀ (μM) | Selectivity (COX-1 vs. COX-2) | Source |

|---|---|---|---|---|

| FDF (Compound 4) | COX-1 | 0.032 | High | nih.govacs.org |

| Analog (Compound 2) | COX-1 | 0.019 | High | nih.govacs.org |

| Analog (Compound 6) | COX-1 | 0.041 | High | nih.govacs.org |

Other research has explored furanone derivatives as dual inhibitors of COX-2 and 15-lipoxygenase (LOX), indicating the versatility of this chemical scaffold in targeting enzymes of the inflammatory pathway. tandfonline.comnih.govresearchgate.net

Topoisomerase I

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.gov Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been synthesized and screened for their ability to inhibit Topoisomerase I (Topo I). Research showed that compounds featuring an exocyclic double bond on the furanone ring generally exhibited more potent Topo I inhibitory activity and cytotoxicity against human cancer cell lines. The most active compounds were found to stabilize the drug-enzyme-DNA ternary complex and also interfere with the binding between Topo I and DNA. Other furanone-related compounds, such as mansonone F derivatives, have also been identified as strong inhibitors of topoisomerases, with a more significant effect on topoisomerase II. nih.gov

MDM2-p53 Interaction

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical control point in cell cycle and apoptosis. nih.gov Inhibiting this interaction can restore p53 function, offering a nongenotoxic approach to cancer therapy. acs.orgnih.gov Novel classes of MDM2-p53 interaction inhibitors based on the 2-furanone scaffold have been synthesized and characterized. acs.orgnih.gov Crystal structures of these inhibitors in complex with MDM2 revealed a unique dimeric binding mode not previously observed with other small-molecule inhibitors. acs.orgnih.gov In this arrangement, a part of the inhibitor molecule does not occupy the usual binding pocket but instead participates in the dimerization of the MDM2 protein, opening new avenues for inhibitor optimization. acs.org

Modulation of Cellular Proliferation and Growth

Consistent with their ability to inhibit key cellular targets, furanone derivatives have been shown to directly impact the proliferation and growth of cancer cells.

New bis-2(5H)-furanone derivatives have been synthesized and evaluated for their antitumor activities. nih.gov One such compound exhibited significant inhibitory activity against C6 glioma cells with an IC₅₀ value of 12.1 μM while showing low toxicity toward normal human cells. nih.gov Mechanism studies revealed that this compound induced cell cycle arrest at the S-phase in the glioma cells. nih.gov

Similarly, other furanone derivatives have shown good to moderate anti-cancer activity against breast carcinoma cells (MCF-7) with low toxicity against normal cells. researchgate.netnih.gov In contrast, some studies on synthetic analogues of natural furanones, such as those with a 1-hydroxypentyl side chain, displayed weak, if any, in vitro growth inhibitory activity against a panel of six cancer cell lines, suggesting that specific structural features are crucial for potent antiproliferative effects. researchgate.net The potent Cdc7 kinase inhibitor previously mentioned was also shown to effectively induce cell death in cancer cells, directly linking its target inhibition to an anti-proliferative outcome. nih.gov

Enhancement of Tumor Cell Sensitivity to Therapeutic Regimens

In addition to their direct cytotoxic effects, some furanone derivatives can enhance the efficacy of existing anticancer drugs. Research on 4,5-diarylfuran-3(2H)-ones, which exhibit COX-1 inhibitory action, found that these compounds had a synergistic cytotoxic effect with the anti-neoplastic drugs gefitinib and 5-fluorouracil on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. nih.gov This suggests that furanone-based compounds could be used in combination therapies to increase the sensitivity of tumor cells to standard treatments.

Repellent and Insecticidal Activities

Beyond their activities in mammalian cells, this compound and its derivatives have well-documented repellent and insecticidal properties.

The saturated analog, dihydro-5-pentyl-2(3H)-furanone (also known as γ-nonalactone), is registered with the U.S. Environmental Protection Agency (EPA) for use as an insecticide and repellent. pesticideinfo.orgnist.gov Products containing this compound are used as a dog and cat repellent, a fly, cockroach, and ant killer, and a mosquito larvicide.

The insecticidal activity of the furanone class is further supported by studies on other derivatives. A series of limonoid derivatives, which contain a furan (B31954) ring, were tested against the instar larvae of Mythimna separata. Several of these furan-site transformed derivatives displayed more potent insecticidal activity than the natural product obacunone and the commercial insecticide toosendanin, with mortality rates reaching up to 50.0%. This highlights the critical role of the furan ring as a key pharmacophore for insecticidal activity.

Analytical Methodologies for the Characterization and Quantification of 5 Pentyl 3h Furan 2 One

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 5-pentyl-3H-furan-2-one from complex matrices, enabling its subsequent identification and quantification. Given its volatile nature, gas chromatography (GC) is the predominant separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. ajrconline.orgscispace.com This hyphenated method combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. scispace.com In a typical GC-MS analysis, the volatile compounds within a sample are first vaporized and separated based on their boiling points and affinity for the stationary phase within a capillary column. eurl-pc.eu As the separated compounds, including this compound, elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous identification.

The selection of the GC column is critical for achieving optimal separation. A common choice for the analysis of furan (B31954) derivatives is a non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or Rxi-5Sil MS). eurl-pc.eunih.gov Research on furan and its derivatives in food has demonstrated the utility of GC-MS for their determination, often achieving low limits of detection (LOD) and quantification (LOQ). nih.gov For instance, methods developed for similar furan compounds in fruit juices have reported LOD values as low as 0.056 ng/mL. nih.gov

Table 1: Typical GC-MS Parameters for Furanone Analysis

| Parameter | Setting |

|---|---|

| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov |

| Inlet Temperature | 250 °C nih.gov |

| Oven Program | Initial temperature of 40-50°C, ramped to 250-280°C eurl-pc.eu |

| Ion Source Temp. | 200-230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

Advanced Hyphenated Gas Chromatography

To enhance sensitivity and selectivity, particularly in complex matrices, advanced hyphenated GC techniques are employed. These methods couple GC with multiple detection or separation systems.

GC-Olfactometry-MS (GC-O-MS): This technique adds a human sensory dimension to instrumental analysis. The effluent from the GC column is split between a mass spectrometer and an olfactometry port, where a trained analyst can detect and describe the odor of the eluting compounds. This is particularly valuable for flavor and fragrance research to correlate specific chemical compounds like this compound, known for its tropical fruit and milky notes, with their sensory impact. nih.gov

Two-dimensional GC-Time-of-Flight MS (GCxGC-TOFMS): This powerful technique provides a significant increase in peak capacity and resolution by employing two different GC columns in series. It is ideal for separating co-eluting compounds in highly complex samples. The fast acquisition speed of the TOFMS is essential to capture the very narrow peaks generated by the second dimension of separation.

GC-Ion Mobility Spectrometry (GC-IMS): In this method, ions separated by GC are further separated in the gas phase based on their size, shape, and charge in an ion mobility cell before reaching the mass spectrometer. This provides an additional layer of separation and can help to resolve isomeric compounds that are difficult to distinguish by GC-MS alone.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-TOFMS

Sample preparation is a critical step in the analysis of volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatiles like this compound from a sample matrix. nih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently desorbed in the hot injector of the GC system.

The choice of fiber coating is crucial for efficient extraction. For a broad range of volatile and semi-volatile compounds, including furan derivatives, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. nih.gov

Coupling HS-SPME with GC-TOFMS has proven effective for profiling characteristic aroma components. For example, a study on milk-flavored white tea identified dihydro-5-pentyl-2(3H)-furanone, a closely related compound, as a key contributor to the milky flavor using this method. nih.gov The high sensitivity and mass accuracy of TOFMS are advantageous for identifying compounds in complex volatile profiles. nih.gov

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the compound, spectroscopy and spectrometry are used to elucidate its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The pentyl chain would exhibit characteristic signals for the terminal methyl group (a triplet), the adjacent methylene (B1212753) groups (multiplets), and the methylene group attached to the furanone ring. The protons on the furanone ring itself would appear as multiplets in the olefinic and aliphatic regions of the spectrum.

¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactone would be highly deshielded, appearing at a high chemical shift (typically >170 ppm). The carbons of the double bond in the ring would appear in the olefinic region, while the carbons of the pentyl chain and the saturated carbon in the ring would be found in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~174 |

| -CH2- (C3) | ~2.5-2.7 (m) | ~30 |

| =CH- (C4) | ~6.1-6.3 (m) | ~122 |

| =CH- (C5) | ~7.2-7.4 (m) | ~155 |

| -CH2- (Pentyl C1') | ~2.2-2.4 (t) | ~28 |

| -CH2- (Pentyl C2') | ~1.5-1.7 (m) | ~31 |

| -CH2- (Pentyl C3') | ~1.2-1.4 (m) | ~22 |

| -CH2- (Pentyl C4') | ~1.2-1.4 (m) | ~25 |

| -CH3 (Pentyl C5') | ~0.9 (t) | ~14 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry, particularly when coupled with GC, is essential for both identifying and confirming the structure of this compound. The molecular weight of this compound is 154.21 g/mol . chemeo.com In Electron Ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic pattern.

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve the loss of the pentyl side chain and rearrangements of the furanone ring. Key fragment ions would help in confirming the structure. For instance, cleavage of the bond between the ring and the pentyl chain (alpha-cleavage) would be a likely fragmentation pathway. Analysis of related furanones suggests that characteristic ions can be used for selective detection in complex mixtures. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dihydro-5-pentyl-2(3H)-furanone |

| Furan |

| 2-methylfuran |

| 3-methylfuran |

| 2,5-dimethylfuran |

| 2-ethylfuran |

| 2-pentylfuran |

| Divinylbenzene |

| Carboxen |

| Polydimethylsiloxane |

| Helium |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an FTIR spectrum provides a unique molecular "fingerprint." For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups in this compound are the α,β-unsaturated γ-lactone ring and the pentyl side chain. The lactone functional group is characterized by a strong carbonyl (C=O) stretching vibration, which for a five-membered ring lactone (γ-lactone), typically appears at a higher wavenumber compared to acyclic esters. instanano.comchemicalforums.com The presence of α,β-unsaturation is known to slightly lower the frequency of the carbonyl absorption. Additionally, the spectrum will show bands corresponding to C-O-C stretching of the ester group within the lactone ring.

The pentyl group will give rise to characteristic alkane C-H stretching and bending vibrations. The double bond within the furanone ring is expected to show a C=C stretching absorption.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated γ-lactone) | Stretch | ~1740-1760 | Strong |

| C=C (in lactone ring) | Stretch | ~1650-1680 | Medium |

| C-O-C (ester in lactone ring) | Stretch | ~1100-1300 | Strong |

| C-H (alkane - pentyl group) | Stretch | ~2850-2960 | Medium to Strong |

| C-H (alkane - pentyl group) | Bend | ~1375-1470 | Medium |

| =C-H (in lactone ring) | Stretch | ~3030-3080 | Medium |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and oxygen) present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated compound.

The molecular formula for this compound is C₉H₁₄O₂. nih.govchemeo.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The total molecular weight of this compound is approximately 154.21 g/mol . nih.govchemeo.com

The theoretical elemental composition is as follows:

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 70.15 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 9.15 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.75 |

| Total | 154.209 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these calculated theoretical values, typically within a ±0.4% margin of error, thus confirming the compound's elemental composition and purity.

Computational Chemistry and Theoretical Studies of 5 Pentyl 3h Furan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Computational studies on 2(5H)-furanone and its derivatives have demonstrated the utility of DFT in elucidating key electronic parameters. ajchem-b.com These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties that are crucial for predicting reactivity.

Key Electronic Properties Investigated by DFT:

| Property | Description | Relevance to Reactivity |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | A lower total energy generally indicates a more stable molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Indicates the ease of oxidation. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the ease of reduction. |

| Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Harder molecules are generally less reactive. |

| Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. | Softer molecules are generally more reactive. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

This table is interactive. Click on the headers to sort.

For 5-pentyl-3H-furan-2-one, the pentyl group, being an electron-donating alkyl group, would be expected to influence the electronic properties of the furanone ring. It would likely increase the electron density of the ring system, potentially raising the HOMO energy level and making the molecule more susceptible to electrophilic attack. DFT calculations could precisely quantify these effects and provide detailed electron density maps, offering a visual representation of the reactive sites within the molecule.

Molecular Docking and Simulation of Interactions with Biological Receptors (e.g., Eag-1 Protein)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between a ligand (like this compound) and a biological receptor, such as a protein. While there is no specific literature on the docking of this compound with the Eag-1 (Ether-à-go-go-1) protein, studies on other furanone derivatives and their interactions with various protein targets can provide a methodological blueprint.

The general process for such a study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the Eag-1 protein would be obtained from a protein data bank.

Docking Simulation: Using specialized software, the furanone molecule would be placed into the binding site of the Eag-1 protein. The software would then explore various possible binding poses and score them based on their predicted binding affinity.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Research on marine-derived furanones has shown that these molecules can interact with bacterial quorum-sensing receptors. nih.gov These studies highlight the importance of the furanone backbone and its substituents in determining binding affinity and selectivity. For example, the presence of short-chain alkyl groups can allow the compound to fit well within the binding pocket of a receptor. nih.gov Similarly, the pentyl group of this compound would be expected to play a significant role in its interaction with the Eag-1 protein, likely engaging in hydrophobic interactions within a corresponding pocket of the protein's binding site.

In Silico Prediction of Potential Pharmacological Activities

In silico methods are instrumental in the early stages of drug discovery for predicting the potential pharmacological activities of a compound. nih.govnih.gov These predictions are typically based on the compound's structural similarity to molecules with known biological activities or through the use of quantitative structure-activity relationship (QSAR) models.

For this compound, various online tools and databases could be employed to predict its potential biological targets and activities. These platforms often contain vast libraries of chemical structures and their associated biological data. By comparing the structural features of this compound to these libraries, it is possible to generate a list of probable biological activities.

Examples of Predicted Activities for Structurally Related Compounds:

| Compound Class | Predicted/Observed Activity |

| Furanone derivatives | Antibacterial, Quorum sensing inhibition |

| Lactones | Antifungal, Anti-inflammatory, Anticancer |

| Butenolides | Cytotoxic, Herbicidal |

This table provides examples of activities observed in compounds structurally related to this compound and is for illustrative purposes.

It is important to note that these in silico predictions are probabilistic and require experimental validation. However, they serve as a valuable starting point for guiding further research into the pharmacological potential of this compound.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers. While specific mechanistic studies on this compound are not prevalent, research on similar molecules, such as the reaction of hydroxyl radicals with 2-methylfuran, showcases the potential of these methods.

A computational study of a reaction mechanism typically involves the following steps:

Mapping the Potential Energy Surface: The energies of reactants, products, intermediates, and transition states are calculated.

Identifying the Reaction Pathway: The minimum energy path connecting reactants to products is determined.

Calculating Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate, is calculated.

For this compound, computational modeling could be used to investigate various reactions, such as its synthesis, degradation, or metabolic pathways. For instance, the influence of the pentyl group on the reactivity of the furanone ring towards nucleophilic or electrophilic attack could be systematically studied. These computational insights can provide a detailed, step-by-step picture of the reaction at the atomic level, which is often difficult to obtain through experimental methods alone.

Environmental Fate and Degradation Pathways of 5 Pentyl 3h Furan 2 One

Biodegradation Processes in Aquatic and Soil Environments

In aquatic environments, lactones can be susceptible to microbial degradation. For instance, studies on acyl-homoserine lactones (AHLs), which also contain a lactone ring, indicate that they can be degraded by microorganisms in marine biofilms. The rate of this degradation is influenced by environmental factors such as pH and temperature.

For soil environments, the degradation of organic compounds is influenced by factors including soil type, moisture content, temperature, and the composition of the microbial community. Generally, the degradation of pesticides and other organic chemicals in soil is primarily a biological process. For example, the degradation of the monoterpene carvone in soil was found to be mainly caused by microorganisms, with biodegradation accounting for over 82% of the total degradation. Factors such as aerobic conditions and neutral pH tend to increase the rate of microbial degradation. Given the structural similarities, it is plausible that microbial populations in soil can also adapt to degrade 5-pentyl-3H-furan-2-one.

The following table summarizes the expected influence of environmental factors on the biodegradation of this compound, based on general principles of microbial degradation of organic compounds.

| Environmental Factor | Influence on Biodegradation Rate in Soil and Water |

| Temperature | Increased temperature generally increases microbial activity and degradation rates up to an optimal point. |

| pH | Neutral to slightly alkaline pH values are often optimal for the microbial degradation of many organic compounds. |

| Moisture (Soil) | Moderate soil moisture content is crucial for microbial activity and substrate availability. |

| Oxygen Availability | Aerobic conditions typically favor faster degradation of many organic compounds by microorganisms. |

| Microbial Population | The presence of adapted microbial communities capable of metabolizing the compound is essential for significant biodegradation. |

Chemical Stability and Transformation Mechanisms (e.g., Hydrolysis)

The chemical stability of this compound is largely influenced by its lactone functional group. Lactones are cyclic esters and are susceptible to hydrolysis, a chemical process in which a molecule of water breaks one or more chemical bonds.

The hydrolysis of the lactone ring is a significant abiotic degradation pathway. This reaction is catalyzed by both acid and base. The rate of hydrolysis is highly dependent on pH. For many lactones, the hydrolysis rate increases significantly under alkaline conditions due to base-catalyzed hydrolysis. In neutral and acidic conditions, the hydrolysis rate is generally slower. For example, the hydrolysis of acyl-homoserine lactones is known to be pH and temperature-dependent, with faster degradation at higher pH values.

The general mechanism for the hydrolysis of a gamma-lactone like this compound involves the cleavage of the ester bond, leading to the formation of the corresponding hydroxy carboxylic acid. This transformation results in a loss of the cyclic structure and alters the chemical properties of the molecule.

The table below outlines the expected stability of this compound under different pH conditions.

| pH Condition | Expected Stability | Predominant Transformation Mechanism |

| Acidic (pH < 7) | Relatively stable, slow degradation | Acid-catalyzed hydrolysis |

| Neutral (pH = 7) | Moderately stable, slow to moderate degradation | Neutral hydrolysis |

| Alkaline (pH > 7) | Low stability, rapid degradation | Base-catalyzed hydrolysis |

Photodegradation Kinetics and Products

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur through two main pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species.

The furan (B31954) ring in this compound suggests a potential for photodegradation, as furan and its derivatives are known to be susceptible to photochemical reactions. Studies on pharmaceuticals containing furan rings have shown that they can undergo rapid degradation in the presence of sunlight. For instance, the pharmaceutical ranitidine, which contains a furan moiety, has been shown to be degraded by direct photolysis with a half-life of 35 minutes under summer sunlight conditions.

Indirect photolysis can also play a role in the degradation of furan-containing compounds. Reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are formed in sunlit natural waters, can react with and degrade organic molecules. The heterocyclic moieties of some pharmaceuticals have been identified as the primary sites of reaction with singlet oxygen.

The potential photodegradation pathways and products for this compound are not specifically documented. However, based on the photochemistry of similar compounds, potential reactions could include photoisomerization, photooxidation, and cleavage of the furan ring. The exact kinetics and products would depend on various factors, including the intensity and wavelength of light, and the presence of photosensitizing agents in the environment.

The following table summarizes the potential photodegradation pathways for this compound.

| Photodegradation Pathway | Description | Potential Environmental Relevance |

| Direct Photolysis | The molecule directly absorbs sunlight, leading to its degradation. | Potentially significant, especially in clear, sunlit surface waters, if the compound absorbs light at environmentally relevant wavelengths (>290 nm). |

| Indirect Photolysis | Degradation is initiated by reactive species (e.g., •OH, ¹O₂) generated by other light-absorbing substances (e.g., dissolved organic matter). | Likely to be a contributing factor in natural waters containing dissolved organic matter. |

Future Research Directions and Unexplored Avenues for 5 Pentyl 3h Furan 2 One

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 5-pentyl-3H-furan-2-one is no exception. Current synthetic routes often rely on traditional chemical methods that may involve harsh conditions, hazardous reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic strategies.

Biocatalytic Synthesis:

Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. The biocatalytic synthesis of lactones is a rapidly growing field, with several promising routes applicable to the production of this compound. nih.govresearchgate.net Key biocatalytic strategies include:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes can convert cyclic ketones into lactones with high regio- and enantioselectivity. researchgate.net Future research could focus on identifying or engineering BVMOs that can efficiently convert a suitable pentyl-substituted cyclopentanone into this compound.

Lipases: Lipases are versatile enzymes that can catalyze esterification and transesterification reactions. They can be employed in the synthesis of lactones from hydroxy acids. researchgate.net A potential route could involve the lipase-catalyzed intramolecular cyclization of a 4-hydroxynon-2-enoic acid derivative.

Alcohol Dehydrogenases (ADHs): ADHs can be used in the oxidative lactonization of diols. nih.gov A chemoenzymatic approach combining a chemical catalyst with an ADH could be a viable route.

Chemo-enzymatic and One-Pot Syntheses:

Combining chemical and enzymatic steps in a single pot or a streamlined sequence can significantly improve efficiency and reduce waste. For instance, a "one-pot" system where a substrate is first chemically modified and then enzymatically converted to the final product without intermediate purification steps is a highly desirable goal. unige.it Research into chemo-enzymatic cascades for the synthesis of furan-2-one derivatives is an active area of investigation. researchgate.net

Synthesis from Renewable Feedstocks:

A major goal of sustainable chemistry is the utilization of renewable biomass as a starting material. Furan (B31954) derivatives, in general, can be derived from sugars and polysaccharides. unige.it Future research could explore pathways to synthesize this compound from biomass-derived platform chemicals. This would involve developing novel catalytic systems that can selectively introduce the pentyl side chain onto a furanone precursor derived from renewable sources.

| Synthetic Approach | Key Advantages | Future Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Discovery and engineering of novel enzymes (BVMOs, lipases, ADHs) with improved stability and activity. |

| Chemo-enzymatic Synthesis | Combines the advantages of both chemical and enzymatic catalysis, can lead to more efficient processes. | Development of one-pot and tandem reactions, optimization of reaction conditions for catalyst compatibility. |

| Renewable Feedstocks | Reduces reliance on fossil fuels, improves the overall sustainability of the process. | Identification of suitable biomass-derived precursors, development of efficient catalytic conversion pathways. |

Comprehensive Elucidation of Structure-Activity Relationships for Diverse Biological Applications

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing new molecules with enhanced or novel functionalities. gardp.orgwikipedia.org The furanone core and the pentyl side chain are key determinants of its biological effects.

Quorum Sensing Inhibition:

Furanones are well-known for their ability to interfere with quorum sensing (QS) in bacteria. nih.govnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By disrupting QS, furanones can act as anti-virulence agents, making bacteria more susceptible to antibiotics and the host's immune system. The length and nature of the alkyl side chain play a critical role in the QS inhibitory activity of furanones. ucc.ie Future research should systematically investigate how modifications to the pentyl chain of this compound affect its activity against a broad range of pathogenic bacteria.

Antibacterial and Antifungal Activity:

Beyond QS inhibition, furanone derivatives have shown direct antimicrobial properties. researchgate.net The presence of a furanone ring is often associated with antibacterial and antifungal effects. nih.gov Structure-activity relationship (SAR) studies could explore the impact of varying the length and branching of the alkyl substituent at the 5-position, as well as the introduction of other functional groups on the furanone ring, to optimize antimicrobial potency. neliti.com

Other Pharmacological Activities:

The furan scaffold is present in a wide range of pharmacologically active compounds, exhibiting anti-inflammatory, antiviral, and antitumor properties. researchgate.netwisdomlib.org It is plausible that this compound and its derivatives could possess similar activities. Future research should involve screening this compound and its analogs against a diverse panel of biological targets to uncover new therapeutic potentials.

| Structural Feature | Potential Biological Activity | Future Research Focus |

| Furanone Core | Quorum sensing inhibition, antibacterial, antifungal, anti-inflammatory | Synthesis of derivatives with modifications to the ring to enhance potency and selectivity. |

| Pentyl Side Chain | Modulation of activity and specificity, influences physical properties like solubility. | Systematic variation of the alkyl chain length, branching, and introduction of functional groups to optimize biological activity. |

| Overall Molecule | Potential for antiviral, antitumor, and other pharmacological activities. | High-throughput screening against a wide range of biological targets, in vivo efficacy studies. |

Exploration of Advanced Applications Beyond Current Scope

While this compound is primarily known as a flavoring agent, its biological activities suggest a much broader range of potential applications.

Agricultural Applications:

The quorum sensing inhibitory properties of furanones could be harnessed in agriculture to control plant pathogenic bacteria, potentially reducing the reliance on traditional bactericides. Butenolides can also act as signaling molecules in interactions between microorganisms. nih.gov This opens up the possibility of using them to manipulate microbial communities in the soil to promote plant growth or enhance disease resistance.

Antifouling Agents:

Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant problem for the shipping industry. Furanones have been investigated as environmentally friendly antifouling agents. researchgate.net Further research could focus on optimizing the structure of this compound to enhance its antifouling efficacy while maintaining a low environmental impact.

Corrosion Inhibition:

Furan derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. digitaloceanspaces.com The mechanism is thought to involve the adsorption of the furan ring onto the metal surface, forming a protective layer. The potential of this compound as a corrosion inhibitor warrants further investigation, particularly for applications in industrial settings.

In-depth Studies on Environmental Dynamics and Long-term Fate

As the potential applications of this compound expand, a thorough understanding of its environmental fate and potential long-term effects is imperative.

Biodegradation and Bioremediation:

Understanding the biodegradability of this compound is crucial for assessing its environmental persistence. Research should focus on identifying the microorganisms and enzymatic pathways responsible for its degradation in various environmental compartments, such as soil and water. This knowledge could also be applied to develop bioremediation strategies for contaminated sites. researchgate.net

Ecotoxicity:

While some furan-based platform chemicals have been shown to have low ecotoxicity, it is essential to conduct a comprehensive ecotoxicological assessment of this compound. rsc.org This would involve testing its effects on a range of representative aquatic and terrestrial organisms. It is important to note that some halogenated furanones found in chlorinated drinking water have been shown to be mutagenic, highlighting the need for careful evaluation of any potential byproducts of its synthesis or degradation. nih.govresearchgate.net

Integration of Multi-Omics Data with Computational Approaches for Holistic Understanding

The convergence of high-throughput experimental techniques (multi-omics) and advanced computational modeling offers an unprecedented opportunity to gain a deep and holistic understanding of the biological effects of this compound.

In Silico Toxicology and QSAR:

Computational toxicology, or in silico toxicology, uses computer models to predict the toxicity of chemicals. researchgate.netnorecopa.no Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of this compound and its derivatives based on their chemical structures. ijpda.org These models can help to prioritize compounds for further testing and guide the design of safer and more effective molecules. frontiersin.orgupf.edu

Multi-Omics Approaches:

Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, can provide a comprehensive picture of the cellular response to this compound. For example, transcriptomics can reveal which genes are turned on or off in response to the compound, while proteomics can identify the proteins that are up- or down-regulated. Metabolomics can provide insights into the metabolic pathways that are affected. By integrating these different layers of data, researchers can construct detailed models of the compound's mechanism of action.

While specific multi-omics studies on this compound are yet to be published, the potential of these approaches is immense. For example, a multi-omics study on bacteria treated with this compound could elucidate the precise mechanisms of its quorum sensing inhibitory and antibacterial effects.

| Approach | Description | Potential Application to this compound |

| In Silico Toxicology | Use of computational models to predict the toxicity of chemicals. | Predict potential adverse effects, guide the design of safer derivatives. |

| QSAR | Mathematical models that relate the chemical structure of a compound to its biological activity. | Predict the biological activity of new derivatives, optimize the structure for a desired effect. |

| Multi-Omics | Integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data. | Elucidate the detailed mechanism of action, identify biomarkers of exposure and effect. |

Q & A

Q. How can the structural isomerism of 5-pentyl-3H-furan-2-one complicate analytical characterization, and what methods are recommended for resolution?

this compound exists as a mixture of two structural isomers: this compound (2/3) and 5-pentyl-5H-furan-2-one (1/3) . This isomerism arises from the position of the lactone ring unsaturation. To resolve these isomers:

- Chromatographic separation : Use high-performance liquid chromatography (HPLC) with chiral columns or reverse-phase systems optimized for lactones.

- Spectroscopic differentiation : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on δ-lactone proton shifts (e.g., 3H vs. 5H tautomers).

- Mass spectrometry (MS) : Monitor fragmentation patterns, as isomers may exhibit distinct ion clusters due to differences in ring strain .

Q. What computational methods are reliable for predicting the physical properties of this compound?

Physical properties (e.g., boiling point, solubility) can be estimated using:

- Group contribution methods : Crippen and Joback methods for logP and vapor pressure .

- Quantum mechanical calculations : Density Functional Theory (DFT) for dipole moments and polarizability.

- NIST WebBook : Cross-validate experimental data (e.g., CAS 51352-68-2) with curated thermochemical databases .

Q. Which crystallographic tools are optimal for resolving the crystal structure of this compound derivatives?

For single-crystal X-ray diffraction:

- OLEX2 : Integrates structure solution (via SHELXT), refinement (SHELXL), and visualization, ideal for lactone systems .

- SHELXL : Refine hydrogen bonding networks and torsional angles, critical for distinguishing tautomeric forms .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro genotoxicity data and in silico predictions for this compound?

The 5-pentyl-5H-furan-2-one isomer ([FL-no: 10.054]) shows potential genotoxicity in vitro (Ames test, micronucleus assay) but may lack structural alerts in computational models . To resolve discrepancies:

- Mechanistic studies : Use metabolomic profiling to identify reactive intermediates (e.g., α,β-unsaturated aldehydes post-lactone hydrolysis).

- QSAR refinement : Incorporate toxicity data from structurally related lactones (e.g., valproic acid derivatives) into predictive models .

- Follow OECD guidelines : Conduct in vivo comet assays to assess DNA damage in target tissues .

Q. What regulatory considerations impact the use of this compound in food or pharmaceuticals?

EFSA requires:

- Isomer-specific toxicity data : Genotoxicity evaluations for 5-pentyl-5H-furan-2-one ([FL-no: 10.054]) due to its α,β-unsaturated alcohol metabolite .

- Combined exposure assessment : Exclude this compound from intake calculations until isomer risks are clarified .

- Compliance with FGE.217Rev3 : Submit additional data on DNA adduct formation and oxidative stress markers .

Q. What synthetic strategies improve the yield and purity of this compound in multi-step syntheses?

- Lactonization optimization : Use Mitsunobu conditions (DIAD, PPh3) for stereocontrol during ring closure .

- Green chemistry : Replace traditional solvents with ionic liquids to enhance reaction rates and reduce byproducts .

- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) to separate isomers .

Q. How does structural similarity to valproic acid derivatives inform developmental toxicity risk assessments?

this compound’s lactone ring shares functional groups with valproic acid, a known teratogen. Key steps for risk assessment:

- In vitro embryotoxicity assays : Use zebrafish or stem cell models to screen for neural tube defects.

- Metabolite profiling : Quantify hydrolyzed products (e.g., 4-hydroxy-3-nonenoic acid) using LC-MS/MS .

- NOAEL extrapolation : Apply safety factors ≥1000 from valproic acid’s human NOAEL (600 mg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.